molecular formula C19H21NO2S B192782 4-Hydroxy Ketotifen CAS No. 126939-27-3

4-Hydroxy Ketotifen

Cat. No.: B192782
CAS No.: 126939-27-3
M. Wt: 327.4 g/mol
InChI Key: LZPRFURMCOCGDP-UHFFFAOYSA-N
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Description

4-Hydroxy Ketotifen is a derivative of Ketotifen, a well-known antihistamine and mast cell stabilizer. It is an organic heterotricyclic compound with the molecular formula C19H21NO2S. This compound is primarily used in the treatment of allergic conditions such as asthma, conjunctivitis, and urticaria .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Ketotifen typically involves the hydroxylation of Ketotifen. One common method includes the use of a hydroxylating agent such as hydrogen peroxide or a peracid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective hydroxylation at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from commercially available Ketotifen. The process includes purification steps such as recrystallization and chromatography to obtain the compound in high purity. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Ketotifen undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various ethers or esters .

Scientific Research Applications

4-Hydroxy Ketotifen has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy Ketotifen involves its ability to block histamine H1 receptors and stabilize mast cells. This prevents the release of histamine and other inflammatory mediators, thereby reducing allergic symptoms. It also acts as a leukotriene antagonist and a phosphodiesterase inhibitor, which further contributes to its anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Ketotifen is unique due to its additional hydroxyl group, which enhances its solubility and potentially its bioavailability. This modification may also affect its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

2-hydroxy-2-(1-methylpiperidin-4-yl)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2S/c1-20-9-6-14(7-10-20)19(22)15-5-3-2-4-13(15)12-17(21)18-16(19)8-11-23-18/h2-5,8,11,14,22H,6-7,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPRFURMCOCGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C2(C3=C(C(=O)CC4=CC=CC=C42)SC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483611
Record name 4-Hydroxy Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126939-27-3
Record name 4-Hydroxy Ketotifen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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